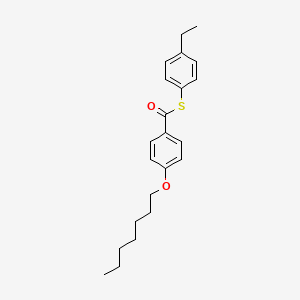
S-(4-Ethylphenyl) 4-(heptyloxy)benzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Ethylphenyl) 4-(heptyloxy)benzene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an ethylphenyl group and a heptyloxy group attached to a benzene ring, with a carbothioate functional group. Its molecular formula is C22H28O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Ethylphenyl) 4-(heptyloxy)benzene-1-carbothioate typically involves the reaction of 4-ethylphenyl thiol with 4-(heptyloxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques like recrystallization and distillation can be used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-(4-Ethylphenyl) 4-(heptyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioate group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The ethylphenyl and heptyloxy groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Scientific Research Applications
S-(4-Ethylphenyl) 4-(heptyloxy)benzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(4-Ethylphenyl) 4-(heptyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound’s carbothioate group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. Additionally, the ethylphenyl and heptyloxy groups may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and cells.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Ethoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
- S-(4-Methylphenyl) 4-(heptyloxy)benzene-1-carbothioate
- S-(4-Propylphenyl) 4-(heptyloxy)benzene-1-carbothioate
Uniqueness
S-(4-Ethylphenyl) 4-(heptyloxy)benzene-1-carbothioate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethylphenyl group enhances its stability and reactivity compared to similar compounds with different substituents. Additionally, the heptyloxy group contributes to its lipophilicity, making it more suitable for applications requiring membrane permeability.
Properties
CAS No. |
62525-96-6 |
|---|---|
Molecular Formula |
C22H28O2S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
S-(4-ethylphenyl) 4-heptoxybenzenecarbothioate |
InChI |
InChI=1S/C22H28O2S/c1-3-5-6-7-8-17-24-20-13-11-19(12-14-20)22(23)25-21-15-9-18(4-2)10-16-21/h9-16H,3-8,17H2,1-2H3 |
InChI Key |
ZEGVQXUDNHFFRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















